molecular formula C13H18N2OS B8111141 N-(Thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide

N-(Thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B8111141
M. Wt: 250.36 g/mol
InChI Key: KDSDMFKARGAAIL-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)-3-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide typically involves the reaction of a thiophene derivative with a bicyclic amine. One common method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scalability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(Thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Thiophen-2-ylmethyl)-3-azabicyclo[321]octane-8-carboxamide is unique due to its combination of a thiophene ring and a bicyclic amine structure

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-13(15-8-11-2-1-5-17-11)12-9-3-4-10(12)7-14-6-9/h1-2,5,9-10,12,14H,3-4,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSDMFKARGAAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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